6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole
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Overview
Description
6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom at the 6th position of the indole ring and a 1-methyl-1,2,3,6-tetrahydropyridin-4-YL group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of indole to introduce the bromine atom at the 6th position. This is followed by a Friedel-Crafts acylation to attach the 1-methyl-1,2,3,6-tetrahydropyridin-4-YL group at the 3rd position. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow chemistry and automated synthesis platforms can be employed to enhance yield and purity. Catalysts and optimized reaction conditions are used to minimize by-products and improve the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or palladium-catalyzed coupling reactions are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indoles.
Scientific Research Applications
6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Lacks the 1-methyl-1,2,3,6-tetrahydropyridin-4-YL group, making it less complex.
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole: Lacks the bromine atom at the 6th position.
6-Chloro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole is unique due to the presence of both the bromine atom and the 1-methyl-1,2,3,6-tetrahydropyridin-4-YL group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-8-11(15)2-3-12(13)14/h2-4,8-9,16H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHSPAMSFOLWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632581 |
Source
|
Record name | 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301856-44-0 |
Source
|
Record name | 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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